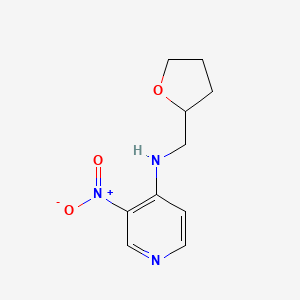

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine

Description

Properties

IUPAC Name |

3-nitro-N-(oxolan-2-ylmethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-13(15)10-7-11-4-3-9(10)12-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECKSMIQBAMODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine typically involves the nitration of a suitable precursor followed by the introduction of the oxolan-2-ylmethyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The oxolan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The major product is the corresponding amine.

Substitution: Products depend on the nucleophile used and can include various substituted derivatives.

Scientific Research Applications

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The oxolan-2-ylmethyl group distinguishes 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine from analogs with alternative N-substituents. Key comparisons include:

- Polarity and Solubility : The oxolan-2-ylmethyl group enhances water solubility compared to trifluoroethyl analogs, which are more lipophilic. This impacts bioavailability and formulation strategies.

- Thermal Stability : While melting points for the target compound are unavailable, structurally related compounds in exhibit melting points between 34–55°C, suggesting moderate thermal stability influenced by substituents .

Biological Activity

3-Nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine is a synthetic compound belonging to the dihydropyridine class, characterized by a unique combination of a nitro group and an oxolane moiety. This structure suggests potential biological activities that merit investigation. Despite its promising framework, specific studies detailing its biological activity remain limited.

Chemical Structure and Properties

The molecular formula of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine is . The presence of the nitro group enhances its electrophilic properties, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine typically involves nitration reactions followed by the introduction of the oxolane group. The reaction conditions often require strong acids or bases and controlled temperatures to ensure high yields and purity .

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that the nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components. The oxolane moiety could enhance solubility and bioavailability, facilitating interactions with biological targets .

Biological Activity

Research on nitro compounds indicates a broad spectrum of biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties against various pathogens. For instance, modifications in the nitro group position have been shown to enhance antimicrobial efficacy .

- Anticancer Properties : Some studies suggest that similar dihydropyridine derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study highlighted that nitro derivatives demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for this activity, suggesting that 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine may exhibit similar properties .

- Anticancer Activity : Research on related dihydropyridine compounds revealed their potential as anticancer agents by inducing apoptosis in various cancer cell lines. The structural similarities suggest that 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine could be explored for similar therapeutic applications .

Comparative Analysis with Similar Compounds

The unique structure of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine sets it apart from other dihydropyridine derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4-Dihydropyridine | Dihydropyridine core | Calcium channel blocker |

| 3-Nitroaniline | Nitro group on aniline | Used in dye manufacturing |

| 5-Methyl-1,4-dihydropyridine | Methyl substitution | Variation in pharmacological properties |

The presence of both the nitro and oxolane groups in 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine may confer distinct biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nitro-substitution on a dihydropyridine core, followed by nucleophilic substitution at the imine nitrogen. A common intermediate is the oxolan-2-ylmethylamine derivative, which reacts with a pre-functionalized dihydropyridine scaffold. For example, analogous syntheses of nitro-substituted pyridinamines involve Appel salt-mediated reactions with aminopyridines under optimized conditions (base, temperature, reaction time) . Patented routes for similar compounds highlight the use of trifluoroethyl groups, suggesting that solvent polarity and steric effects must be carefully controlled to accommodate the oxolane moiety .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the dihydropyridine ring’s non-aromatic protons and the oxolane methylene groups. Coupling constants (e.g., J = 8.7 Hz for ethyl groups in analogs) help assign stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS is critical for verifying molecular ion peaks (e.g., [M+1]⁺), as demonstrated in structurally related dihydropyridines .

- HPLC : Reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients ensures purity analysis, as described for nitroaromatic analogs .

Q. What solvent systems are suitable for solubility testing and formulation in biological assays?

- Methodological Answer : Ternary solvent systems (e.g., DMSO/Tween 80/saline) are widely used for in vitro studies. For example, solubility studies on analogous dihydropyridines recommend 10% DMSO with 2% Tween 80 in saline to achieve stable colloidal dispersions for cellular assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine?

- Methodological Answer : Systematic optimization of base (e.g., triethylamine vs. DBU), temperature (room temperature vs. reflux), and reaction time is essential. For Appel salt-mediated syntheses, lowering the temperature to 0–5°C reduces side reactions, while extended reaction times (24–48 hours) enhance conversion rates . Kinetic monitoring via TLC or in-situ IR spectroscopy is advised.

Q. How should researchers address contradictions in reported biological activities of dihydropyridine derivatives?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., enzyme source, substrate concentration). For example:

- Enzyme Inhibition : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) using recombinant enzymes to minimize variability .

- Cellular Assays : Normalize data to cell viability metrics (e.g., MTT assays) to distinguish true activity from cytotoxicity .

Q. What computational strategies predict the binding mode of this compound with cholinesterases or other targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (100 ns trajectories) can model interactions. Key parameters include:

- Electrostatic Potential Maps : To assess nitro group interactions with catalytic triads.

- Free Energy Calculations (MM/PBSA) : To validate binding affinities, as applied to nitro-substituted benzamides in ion channel studies .

Q. What analytical methods detect and quantify synthetic byproducts or degradation products?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance byproducts (e.g., de-nitrated intermediates) using fragmentation patterns .

- X-ray Crystallography : Resolves structural ambiguities in crystalline byproducts, as seen in dihydrothiazole analogs .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing oxolane with cyclopentyl) to assess steric effects.

- Pharmacophore Mapping : Use 3D-QSAR models to correlate nitro group orientation with activity, guided by precedents in dihydropyridine-based potassium channel activators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.